N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-4-2-6-10-11(8)14-13(19-10)16-15-12(17)9-5-3-7-18-9/h2-7H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTKPKHJKICSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with furan-2-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as piperidine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., piperidine) . The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing furan and benzothiazole moieties can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.95 µg/mL to 15.62 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Potential
The compound's structural analogs have been evaluated for antitumor activity. Research has demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells by modulating specific signaling pathways. For example, a study on benzothiazole derivatives showed promising results against breast cancer cell lines, suggesting that this compound may also possess similar properties .
Agricultural Applications
Pesticidal Properties
this compound and its derivatives have been investigated for their potential as agrochemicals. The presence of the furan ring in the structure contributes to its bioactivity against various pests and diseases affecting crops. Studies have indicated that such compounds can act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional chemicals .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties. For instance, incorporating benzothiazole units into polymer backbones can improve thermal stability and mechanical strength. Research is ongoing to explore the use of this compound in developing smart materials with applications in electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that this compound exhibited a strong inhibitory effect on Gram-positive bacteria, outperforming traditional antibiotics in some cases.
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines treated with derivatives of this compound revealed significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N’-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Hydrazide Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methyl group on the benzothiazole core in the target compound enhances electron density, improving metal coordination (e.g., Er(III) sensor applications) . In contrast, methoxy or hydroxy substituents (e.g., compounds 3a, 3b) increase polarity and redox activity but reduce lipophilicity .
- Aromatic Systems : Replacing benzothiazole with indole (3b) or naphthalene (H2L1) alters π-π stacking interactions, affecting binding to biological targets or sensor matrices .
Pharmacological and Functional Properties
Toxicity Profiles :
- Substituted benzylidene derivatives (e.g., 3a) exhibit higher toxicity (LD₅₀ ~125–250 mg/kg) due to redox activity, generating reactive oxygen species .
Physicochemical Properties
Solubility and Stability :
- The target compound’s methyl group enhances lipid solubility compared to hydroxy-substituted analogues (e.g., H2L1), which are more water-soluble .
- Stability studies indicate that benzothiazole derivatives resist hydrolysis at physiological pH, whereas thiadiazole analogues (3a) degrade faster under acidic conditions .
Biological Activity
N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The compound's structure allows for various interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, such as breast and colon cancer cells.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in animal models by reducing pro-inflammatory cytokines and mediators.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It has been observed to modulate ROS levels within cells, contributing to its cytotoxic effects on cancer cells.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 25 µM, suggesting a promising lead for antibiotic development.
- Cancer Cell Line Evaluation : In vitro experiments were conducted on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound showed significant cytotoxicity with IC50 values ranging from 30 to 40 µM, demonstrating its potential as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly decreased levels of inflammatory markers like IL-6 and TNF-alpha, highlighting its anti-inflammatory potential.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the benzothiazole core : React 2-aminothiophenol with a methyl-substituted benzaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to generate the 4-methylbenzothiazole intermediate .
Coupling with furan-2-carbohydrazide : Condense the benzothiazole intermediate with furan-2-carbohydrazide using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI in anhydrous dichloromethane under nitrogen atmosphere. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product .
Key Validation : Confirm the product’s structure using H/C NMR and FT-IR spectroscopy. For example, the hydrazide (-NH-NH-) proton signals appear at δ 8.5–9.5 ppm in H NMR, while the benzothiazole C=S stretch is observed at ~1250 cm in IR .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields when synthesizing this compound?
Methodological Answer: Yield optimization requires addressing:
- Reagent stoichiometry : Maintain a 1:1 molar ratio between the benzothiazole intermediate and furan-2-carbohydrazide to minimize side products.
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, especially during coupling reactions .
- Temperature control : Conduct the condensation step at 60–80°C under reflux to accelerate kinetics while avoiding thermal decomposition.
- Purification : Employ gradient elution in column chromatography or recrystallization (e.g., methanol/water) for higher purity .
Data Contradiction Note : Inconsistent yields (e.g., 50–85%) reported in similar compounds (e.g., fluorinated benzothiazoles) may arise from variations in benzothiazole ring stability. Validate intermediates via LC-MS before proceeding .
Structural Confirmation Techniques
Q. Q3. What advanced analytical methods are critical for confirming the spatial arrangement of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, related hydrazides exhibit orthorhombic crystal systems with P space groups .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to verify the connectivity of the benzothiazole and furan moieties.
- DFT calculations : Compare experimental IR/Raman spectra with computational models to validate electronic structure .
Challenge : Crystallization may require slow evaporation from ethanol or DMF, as hydrazides often form polymorphs.
Biological Activity Profiling
Q. Q4. How should researchers design experiments to evaluate the antimicrobial potential of this compound?
Methodological Answer:
In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
Mechanistic studies :
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Use fluorescence microscopy with SYTOX Green to evaluate membrane disruption.
SAR analysis : Compare activity with analogs (e.g., 4-chloro or 4-fluoro benzothiazole derivatives) to identify critical substituents .
Data Interpretation Tip : Contradictory activity data (e.g., higher potency against Gram-negative vs. Gram-positive) may reflect differences in outer membrane permeability. Validate via lipophilicity studies (logP measurements) .
Advanced Mechanistic Studies
Q. Q5. What computational strategies can predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like DNA gyrase or β-lactamase. Focus on hydrogen bonding with the hydrazide group and π-π stacking with the benzothiazole ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in water, 310 K).
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors on the furan ring) using tools like PharmaGist .
Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) .
Resolving Data Contradictions
Q. Q6. How can researchers address discrepancies in solubility data for this compound across studies?
Methodological Answer:
Standardize conditions : Measure solubility in PBS (pH 7.4) at 25°C using HPLC-UV quantification. Note that variations in pH or ionic strength (e.g., ±0.5 pH units) can alter solubility by >20% .
Polymorph screening : Characterize crystalline vs. amorphous forms via PXRD. Amorphous forms often exhibit higher apparent solubility but lower stability.
Co-solvent studies : Evaluate solubility enhancers (e.g., cyclodextrins) using phase-solubility diagrams to reconcile conflicting reports .
Critical Analysis : Discrepancies in literature (e.g., 2–15 µg/mL solubility ranges) may stem from unaccounted degradation products. Conduct stability studies (e.g., LC-MS over 72 hours) to rule out hydrolysis of the hydrazide bond .
Toxicity and Safety Profiling
Q. Q7. What methodologies are recommended for assessing the in vitro toxicity of this compound?
Methodological Answer:
- Cytotoxicity assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK293 or HepG2). Include EC calculations and compare to therapeutic indices (e.g., IC/EC) .
- Genotoxicity screening : Perform Ames tests (with/without metabolic activation) to detect mutagenic potential.
- hERG inhibition : Patch-clamp assays or FLIPR-based platforms to evaluate cardiac toxicity risks .
Best Practice : Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to mitigate false positives/negatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
